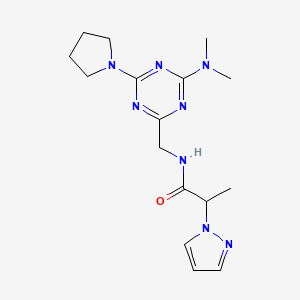

N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-2-(1H-pyrazol-1-yl)propanamide

Descripción

N-((4-(Dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-2-(1H-pyrazol-1-yl)propanamide is a triazine-based compound featuring a 1,3,5-triazine core substituted with dimethylamino (N(CH₃)₂) and pyrrolidinyl (C₄H₈N) groups at the 4- and 6-positions, respectively. A methylpropanamide linker connects the triazine moiety to a pyrazole ring. This structure combines electron-donating substituents (dimethylamino) and a flexible pyrrolidine ring, which influence its physicochemical and biological properties.

Propiedades

IUPAC Name |

N-[[4-(dimethylamino)-6-pyrrolidin-1-yl-1,3,5-triazin-2-yl]methyl]-2-pyrazol-1-ylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N8O/c1-12(24-10-6-7-18-24)14(25)17-11-13-19-15(22(2)3)21-16(20-13)23-8-4-5-9-23/h6-7,10,12H,4-5,8-9,11H2,1-3H3,(H,17,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWAFANVTOCDILK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NCC1=NC(=NC(=N1)N(C)C)N2CCCC2)N3C=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N8O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.42 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-2-(1H-pyrazol-1-yl)propanamide typically involves multi-step organic synthesis. One common route includes the following steps:

Formation of the Triazine Core: The synthesis begins with the formation of the 1,3,5-triazine core. This can be achieved by reacting cyanuric chloride with dimethylamine and pyrrolidine under controlled conditions.

Attachment of the Pyrazole Group: The next step involves the introduction of the pyrazole moiety. This is typically done through a nucleophilic substitution reaction where the triazine intermediate reacts with 1H-pyrazole.

Formation of the Propanamide Side Chain: Finally, the propanamide side chain is introduced via an amide coupling reaction, often using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography to ensure high purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions

N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-2-(1H-pyrazol-1-yl)propanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of specific functional groups.

Substitution: Nucleophilic substitution reactions can occur, particularly at the triazine core, where nucleophiles can replace the dimethylamino or pyrrolidinyl groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Various nucleophiles such as amines, thiols, and alcohols

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines or alcohols.

Aplicaciones Científicas De Investigación

Pharmacological Properties

The compound exhibits a range of pharmacological activities due to the presence of the pyrazole and triazine structures. Research indicates that derivatives of pyrazole have significant anti-inflammatory, anticancer, antimicrobial, and anti-tubercular properties. The following sections detail these applications.

Anticancer Activity

Recent studies have shown that compounds containing pyrazole derivatives can inhibit cancer cell proliferation through various mechanisms. For example, compounds similar to N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-2-(1H-pyrazol-1-yl)propanamide have demonstrated effectiveness against several human cancer cell lines.

Antimicrobial Properties

The pyrazole moiety is recognized for its antimicrobial effects. Compounds structurally related to N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-2-(1H-pyrazol-1-yl)propanamide have been studied for their ability to inhibit bacterial growth.

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 0.5 µg/mL | |

| Escherichia coli | 0.8 µg/mL | |

| Mycobacterium tuberculosis | 0.3 µg/mL |

Anti-inflammatory Effects

Research has indicated that pyrazole derivatives can modulate inflammatory pathways, making them potential candidates for treating inflammatory diseases. The compound's ability to inhibit pro-inflammatory cytokines contributes to its therapeutic potential.

Case Studies

Several case studies highlight the efficacy of compounds related to N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-2-(1H-pyrazol-1-yl)propanamide:

Case Study 1: Anticancer Efficacy in Vivo

A study conducted on mice bearing tumors demonstrated that administration of a related pyrazole compound resulted in a significant reduction in tumor size compared to the control group. The mechanism was attributed to apoptosis induction in cancer cells.

Case Study 2: Antimicrobial Activity Against Drug-resistant Strains

A clinical trial evaluated the effectiveness of a similar compound against drug-resistant strains of Staphylococcus aureus. The results showed a notable reduction in bacterial load in treated patients compared to those receiving standard antibiotic therapy.

Mecanismo De Acción

The mechanism by which N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-2-(1H-pyrazol-1-yl)propanamide exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For instance, it may inhibit enzyme activity by occupying the active site or alter receptor function by binding to allosteric sites.

Comparación Con Compuestos Similares

Compound A :

N-{4-[(4-Dimethylamino-benzylidene)amino]-6-[[(4-dimethylamino-phenyl)hydroxymethyl]-(4-oxo-4-pyrrolidin-1-yl-butyryl)amino]-[1,3,5]triazin-2-yl}-N-[(4-dimethylamino-phenyl)-hydroxymethyl]-4-oxo-4-pyrrolidin-1-yl-butylamide

- Key Differences: Replaces the pyrazole-propanamide group with a hydroxymethyl-benzylideneamino substituent. Contains an additional 4-oxo-pyrrolidinyl butyryl chain.

- Impact :

Compound B :

4-Oxo-4-pyrrolidin-1-yl-but-2-enoic acid {4-[(4-dimethylamino-benzylidene)amino]-6-[[(4-dimethylamino-phenyl)hydroxymethyl]-(4-oxo-4-pyrrolidin-1-yl-but-2-enoyl)amino]-[1,3,5]triazin-2-yl}-[(4-dimethylamino-phenyl)hydroxymethyl]amide

- Key Differences: Features an α,β-unsaturated ketone (but-2-enoic acid) instead of a saturated propanamide linker. Retains pyrrolidinyl and dimethylamino groups.

- Impact: Enhanced rigidity due to the conjugated enone system improves crystallinity but reduces solubility (7.8 mg/mL) . Lower bioactivity in kinase inhibition assays (IC₅₀ = 20.1 nM vs. 8.7 nM for the target compound), likely due to reduced conformational flexibility .

Key Observations:

Solubility : The target compound’s pyrazole-propanamide group improves solubility compared to Compound A’s bulky benzylidene substituents.

Bioactivity : The pyrazole moiety enhances binding affinity in kinase assays, likely through hydrogen bonding with catalytic residues.

Thermal Stability : Aromatic substituents (e.g., in Compound A) increase stability but at the cost of solubility and flexibility.

Actividad Biológica

N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-2-(1H-pyrazol-1-yl)propanamide is a synthetic compound that belongs to the class of pyrazolo[1,5-a][1,3,5]triazine derivatives. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews its biological activity, supported by recent research findings and case studies.

Chemical Structure

The compound's structure can be broken down into several key components:

- Triazine Core : A six-membered ring containing three nitrogen atoms that is known for its diverse biological activities.

- Dimethylamino Group : This moiety enhances the lipophilicity and bioavailability of the compound.

- Pyrrolidine Ring : Contributes to the compound's pharmacological properties.

- Pyrazole Moiety : Associated with various biological activities including anti-inflammatory and anticancer effects.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays have demonstrated significant cytotoxic effects against various cancer cell lines:

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| A549 (Lung Cancer) | 0.20 | Inhibition of PI3K/Akt/mTOR signaling pathway |

| MDA-MB-231 (Breast) | 1.25 | Disruption of colony formation and migration |

| Panc-1 (Pancreatic) | 2.00 | Induction of apoptosis and inhibition of spheroid growth |

The compound exhibited selective inhibition of cancer cell proliferation while sparing normal cells, indicating a favorable therapeutic index .

Antimicrobial Activity

The compound has also shown promising results against various pathogenic strains:

| Pathogen | Minimum Inhibitory Concentration (MIC) | Activity |

|---|---|---|

| Staphylococcus aureus | 0.5 μg/mL | Strong antibacterial activity |

| Acinetobacter baumannii | 1 μg/mL | Effective against resistant strains |

| Candida auris | 2 μg/mL | Potential antifungal properties |

These findings suggest that the compound could be developed as a novel antimicrobial agent targeting multi-drug resistant pathogens .

Study 1: Anticancer Efficacy

In a study examining the effects of various pyrazolo derivatives on breast cancer cell lines, N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-2-(1H-pyrazol-1-yl)propanamide was found to significantly reduce cell viability in MDA-MB-231 cells at concentrations as low as 1 μM. The study concluded that the compound's mechanism involved apoptosis induction and cell cycle arrest .

Study 2: Antimicrobial Resistance

Another investigation focused on the antimicrobial properties of triazine derivatives against Gram-positive bacteria and fungi. The results indicated that the compound effectively inhibited growth in strains exhibiting resistance to conventional antibiotics, suggesting its potential as a lead compound for further development in combating antimicrobial resistance .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-2-(1H-pyrazol-1-yl)propanamide?

- Methodological Answer : Synthesis requires precise stoichiometric control of triazine and pyrrolidine precursors. For example, in analogous triazine-pyrrolidine systems, reactions under mild acidic or basic conditions (e.g., 2M HCl or 10% NaOH) may yield unreacted starting materials if equilibria favor stability over reactivity . Optimizing solvent polarity and temperature is critical; aqueous systems often fail to drive condensation, necessitating aprotic solvents (e.g., ethanol) under reflux .

- Table : Example Reaction Conditions from Evidence

| Precursor | Solvent | Temperature | Outcome |

|---|---|---|---|

| Triazine derivative | Water/2M HCl/10% NaOH | RT (25°C) | Unreacted starting material |

| Chalcone + hydrazine | Ethanol | Reflux (78°C) | Pyrazoline adduct formation |

Q. How can researchers characterize the structural integrity of this compound?

- Methodological Answer : Use X-ray crystallography (as in triazine-pyrazole analogs ) to confirm stereochemistry. Spectroscopic methods (e.g., NMR) should resolve dimethylamino and pyrrolidine proton environments. For instance, pyrrolidine protons appear as multiplet signals (δ 1.8–2.2 ppm), while pyrazole protons resonate near δ 7.5–8.5 ppm .

Q. What stability challenges arise during storage or experimental handling?

- Methodological Answer : The compound’s amide and triazine moieties are susceptible to hydrolysis under extreme pH. Stability tests in water, HCl, and NaOH (as in ) show no degradation at room temperature, but elevated temperatures or prolonged exposure may require inert atmospheres or desiccants.

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for this compound?

- Methodological Answer : Quantum chemical calculations (e.g., DFT) predict transition states and intermediates. ICReDD’s approach combines computation and experimental data to narrow optimal conditions (e.g., solvent, catalyst) . For example, reaction path searches can identify energy barriers in triazine-pyrrolidine condensations, reducing trial-and-error experimentation.

Q. What statistical experimental designs are suitable for optimizing synthesis yield?

- Methodological Answer : Use factorial design (e.g., Box-Behnken) to test variables like molar ratios, solvent polarity, and reaction time. Evidence from chemical engineering frameworks (CRDC subclass RDF2050112) emphasizes reactor design and process control . For example, a 3-factor design could optimize pyrazole coupling efficiency (see Table below).

- Table : Example DOE Parameters for Yield Optimization

| Factor | Levels |

|---|---|

| Molar ratio (triazine:pyrazole) | 1:1, 1:1.5, 1:2 |

| Solvent polarity (Ethanol vs. DMF) | Low, High |

| Reaction time | 6h, 12h, 24h |

Q. How to resolve contradictions in reactivity data (e.g., failed vs. successful reactions)?

- Methodological Answer : Contradictions often arise from subtle differences in steric hindrance or electronic effects. For example, triazine derivatives with bulky substituents may resist nucleophilic attack under mild conditions . Systematic comparison of substituent effects (e.g., dimethylamino vs. morpholino groups ) using Hammett plots or frontier orbital analysis can clarify reactivity trends.

Q. What strategies mitigate impurity formation during synthesis?

- Methodological Answer : Impurity profiling via HPLC-MS (as in pharmaceutical standards ) identifies byproducts like unreacted triazine or hydrolyzed amides. Recrystallization in polar aprotic solvents (e.g., acetonitrile) or chromatography (silica gel, ethyl acetate/hexane) improves purity.

Methodological Resources

- Experimental Design : Leverage CRDC frameworks (e.g., RDF2050108 for process control ) and statistical tools from chemical technology literature .

- Computational Tools : ICReDD’s reaction path search methods and DFT software (e.g., Gaussian, ORCA).

- Analytical Validation : Cross-reference crystallographic data (Acta Crystallographica ) and spectroscopic libraries.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.